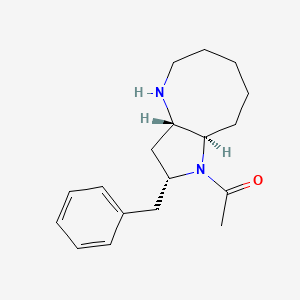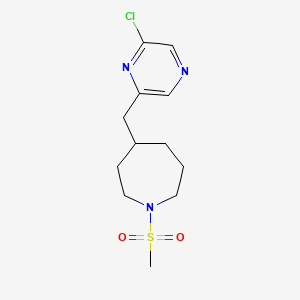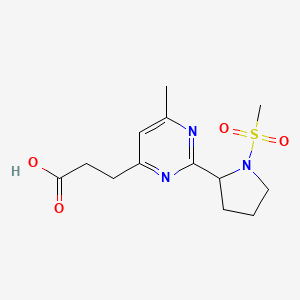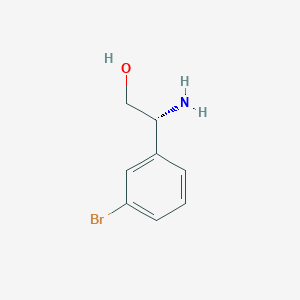![molecular formula C19H28BNO4 B1401418 8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 862261-25-4](/img/structure/B1401418.png)
8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Chemical Reactions Analysis
The chemical reactions of similar compounds involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index n20/D of 1.396 .Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis
1,4-dioxa-8-azaspiro[4.5]decane, a related compound, has been studied using mass spectrometry. This research focused on understanding the fragmentation mechanisms and the structure of major fragments in the compound's mass spectrum, which can be useful for analytical and synthetic chemistry applications (Solomons, 1982).
Nonlinear Optical Material
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, a derivative, has been identified as a promising material for nonlinear optical applications. Its single crystal growth and characterization for use in devices like frequency doublers in the blue region of laser diodes have been extensively studied (Kagawa et al., 1994).
Synthesis for Biologically Active Compounds
A convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane has been developed, which is valuable for producing important biologically active compounds. This highlights its potential in pharmaceutical and bioactive molecule synthesis (Ogurtsov & Rakitin, 2020).
Water Treatment
A study on a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, related to 1,4-dioxa-8-azaspiro[4.5]decane, demonstrated its effectiveness as a sorbent for carcinogenic azo dyes in water treatment, indicating potential applications in environmental remediation (Akceylan et al., 2009).
Radioligand for Tumor Imaging
1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as σ1 receptor ligands, with potential application in tumor imaging using positron emission tomography (PET). This research contributes to the development of novel diagnostic tools in oncology (Xie et al., 2015).
Growth-Regulating Activity
Research on 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one showed that it possesses growth-regulating activity. This discovery has implications in agriculture and plant biology (Sharifkanov et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
8-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-17(2)18(3,4)25-20(24-17)15-6-5-7-16(14-15)21-10-8-19(9-11-21)22-12-13-23-19/h5-7,14H,8-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCMYMODSCQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743580 | |
| Record name | 8-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862261-25-4 | |
| Record name | 8-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)


![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)

![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)

